6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate
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Overview
Description
6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst . Another approach uses ultrasonic-assisted synthesis, where pyrazolo[3,4-d]pyrimidine derivatives are synthesized via Huisgen 1,3-dipolar cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[3,4-d]pyrimidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate involves its interaction with specific molecular targets, such as protein kinases and receptors. By binding to these targets, the compound can modulate various signaling pathways, leading to its biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenylpyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Exhibit a broad range of biological activities, including kinase inhibition and antimicrobial properties.
Uniqueness
6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate stands out due to its specific functional groups that enhance its binding affinity and selectivity for certain biological targets. This makes it a promising candidate for drug development and other scientific research applications .
Properties
IUPAC Name |
6-(azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDAXFBAQWOPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C[NH3+])[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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